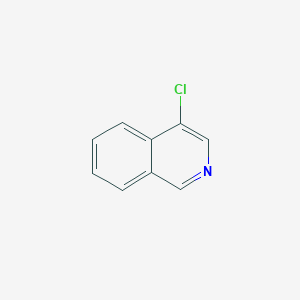
4-Chloroisoquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Chloroisoquinoline and related compounds involves various chemical reactions, including condensation, cyclization, hydrolysis, decarboxylation, and chlorination. One method described involves the synthesis of 4-Chloro-8-methoxyquinoline from 2-anisidine and diethyl(ethoxymethylene) malonate with an overall yield of 33.81% (Jiang Jia-mei, 2010). Another approach highlights the synthesis and characterization of 4-Chloroisoquinolines through electronic cyclization of 2-alkynyl benzyl azides to afford 3-substituted 4-Chloroisoquinolines with yields ranging from 38% to 84% (Zhang Wen-ting, 2013).
Molecular Structure Analysis
The molecular structure of 4-Chloroisoquinoline derivatives has been elucidated through various spectroscopic methods, including NMR, FT-IR, FT-Raman, UV–Vis, and X-ray diffraction (XRD). The geometry optimization and vibrational assignments provide insights into the molecular structure and stability of these compounds (S. Murugavel et al., 2017).
Chemical Reactions and Properties
4-Chloroisoquinoline undergoes various nucleophilic substitution reactions, forming new compounds with functional groups such as sulfanyl, hydrazino, azido, and amino derivatives. These reactions highlight the chemical reactivity and potential utility of 4-Chloroisoquinoline in organic synthesis (M. M. Ismail et al., 2000).
Physical Properties Analysis
The physical properties of 4-Chloroisoquinoline and its derivatives, such as solubility, melting point, and boiling point, are essential for understanding its behavior in different chemical environments. However, specific studies focusing solely on the physical properties of 4-Chloroisoquinoline were not identified in the search.
Chemical Properties Analysis
The chemical properties of 4-Chloroisoquinoline, including its acidity, basicity, and reactivity towards various reagents, are crucial for its application in chemical synthesis. The compound's ability to participate in hydrogen bonding and charge transfer interactions, as well as its role in the formation of complexes with metals, has been explored (N. Navaneetham et al., 1987).
Applications De Recherche Scientifique
-
- Quinoline and its derivatives have a broad spectrum of bioactivity and have received considerable attention as a core template in drug design .
- They show a wide range of therapeutic properties including anti-malarial, antitumor, and antimicrobial .
- Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
- Isoquinolines constitute an important class of natural alkaloids, that demonstrate a wide range of biological activities .
- They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
-
Anesthetics
-
Antihypertension Agents
-
Antiretroviral Agents
-
Bromination
-
In the Human Body
-
Natural Plant Alkaloids
-
Pharmaceutical Drugs
-
Bromination
Safety And Hazards
Propriétés
IUPAC Name |
4-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEQEEIDWHKVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348837 | |
| Record name | 4-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroisoquinoline | |
CAS RN |
1532-91-8 | |
| Record name | 4-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

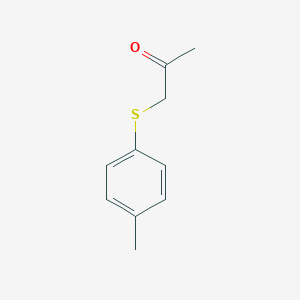
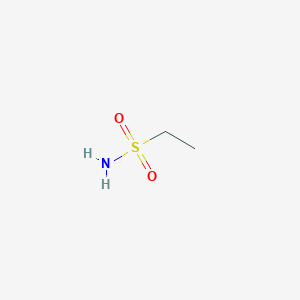
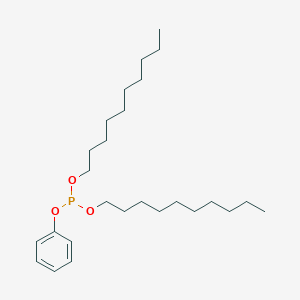
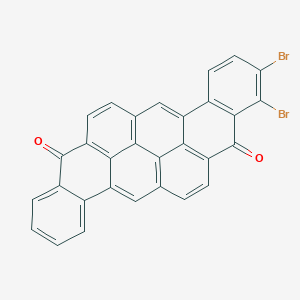
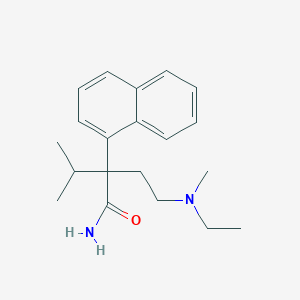
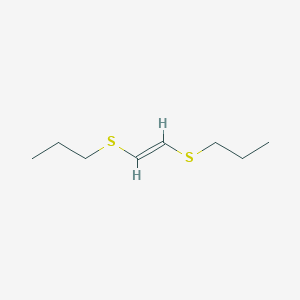
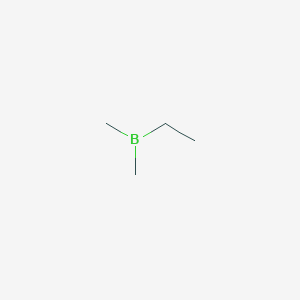
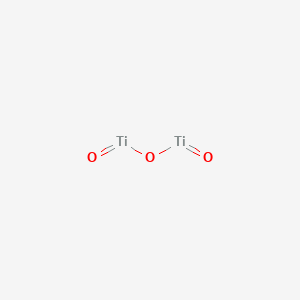
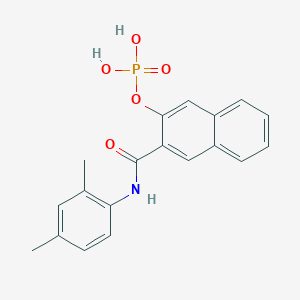
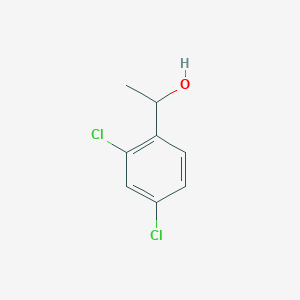
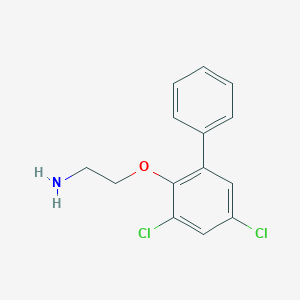
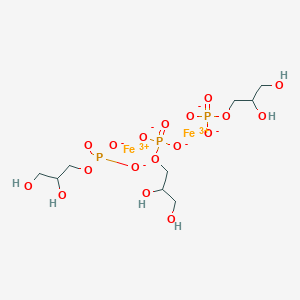
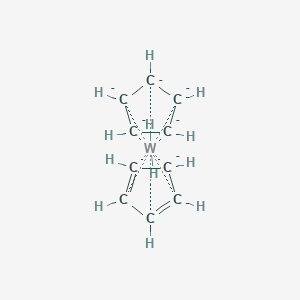
![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)